5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid
Description
5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid (CAS: 2089650-81-5) is a halogenated benzoic acid derivative with the molecular formula C₈H₃BrClF₃O₂ and a molecular weight of 303.46 g/mol . The compound features bromine and chlorine substituents at the 5- and 2-positions, respectively, and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a versatile building block in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
5-bromo-2-chloro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHGYAHOICPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid typically involves multiple steps starting from simpler aromatic compounds. One common method involves the bromination and chlorination of a trifluoromethyl-substituted benzoic acid. For instance, 2-chlorobenzoic acid can be used as a starting material, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst like sulfuric acid . The reaction conditions are usually mild, and the product is purified through crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to enhance safety and reduce costs, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with various functional groups depending on the boronic acid used .
Scientific Research Applications
5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Key Observations :
- Bromine and chlorine at the 5- and 2-positions create steric hindrance, directing reactivity to specific sites in further synthetic modifications .
- Synthesis Efficiency : Simpler derivatives like 5-bromo-2-chloro benzoic acid achieve higher yields (95%) via one-pot hydrolysis of benzotrichloride intermediates , whereas trifluoromethyl-containing analogs may require costlier catalysts (e.g., t-butyl lithium) .
Antifungal Activity
Pharmaceutical Relevance
- EP4 Receptor Antagonists: Analog CJ-42794, a 5-chloro-2-fluorophenoxy derivative, demonstrates selective prostaglandin receptor inhibition without gastrointestinal toxicity, suggesting that halogen positioning critically influences drug safety .
Physicochemical Properties
Notes: The trifluoromethyl group reduces solubility in aqueous media but improves compatibility with lipid membranes, a trade-off critical for drug delivery .
Biological Activity
5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid (C₈H₃BrClF₃O₂) is an aromatic carboxylic acid notable for its unique structural features, including bromine, chlorine, and trifluoromethyl groups. These substituents enhance its chemical reactivity and potential biological activity, making it a subject of interest in pharmacological research.
- Molecular Formula : C₈H₃BrClF₃O₂
- Molecular Weight : 303.46 g/mol
- Melting Point : 118-122 °C
- Solubility : Soluble in organic solvents
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective interactions with biological membranes and enzymes. The presence of halogen substituents may also enhance the compound's ability to modulate enzyme activity and signaling pathways, positioning it as a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interact with various bacterial strains, suggesting potential applications in combating infections. For instance:
- Minimum Inhibitory Concentrations (MICs) : Studies have reported MICs ranging from 0.5–32 μmol/L against mycobacterial strains, including drug-resistant Mycobacterium tuberculosis .
| Bacterial Strain | MIC (μmol/L) |
|---|---|
| Mycobacterium tuberculosis | ≤ 1 |
| M. avium | Up to 32 |
| Staphylococcus aureus | ≥ 0.49 |
These findings indicate that the compound may not only inhibit growth but could also be effective against resistant strains without cross-resistance to conventional drugs .
Enzyme Interaction Studies
The compound's interactions with specific enzymes have been a focus of research. For example, it has been investigated for its potential to inhibit isocitrate lyase (ICL), a target for latent tuberculosis treatment . The inhibition of ICL by various derivatives indicates that modifications in structure can lead to enhanced biological activity.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that salicylanilide derivatives containing the trifluoromethyl group exhibited significant antibacterial activity against multiple strains, including methicillin-resistant Staphylococcus aureus (MRSA). The derivatives showed comparable or superior efficacy to standard drugs like isoniazid .
- Pharmacokinetic Properties : The lipophilic nature of this compound suggests improved absorption and distribution in biological systems, which is critical for drug development.
- Potential Therapeutic Applications : Given its structural characteristics and biological activity, this compound is being explored as a precursor for novel drug formulations aimed at treating infections caused by resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Bromo-2-chloro-4-(trifluoromethyl)benzoic acid with high purity?
- Methodology : Start with a halogenated benzotrifluoride precursor (e.g., 5-Bromo-2-chlorobenzotrifluoride, CAS 445-01-2 ). Perform carboxylation via metal-halogen exchange using Grignard or lithium reagents, followed by CO₂ quenching. Purify via recrystallization in ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity using HPLC (C18 column, acidic mobile phase) and confirm structural integrity via FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) .
Q. How can researchers characterize the substituent effects of Br, Cl, and CF₃ groups on the benzoic acid core?
- Methodology : Use computational tools (DFT calculations) to analyze electronic effects. Compare experimental pKa values (potentiometric titration) with computed partial charges. Correlate substituent positions with Hammett σ constants (CF₃: σₚ≈0.54; Cl: σₘ≈0.37; Br: σₘ≈0.39). Validate using NMR (¹³C for electron-withdrawing effects on aromatic carbons) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Store at 0–6°C to prevent decomposition . Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, consult safety data sheets for halogenated benzoic acids (e.g., 5-amino-2-chloro-4-fluorobenzoic acid protocols ). Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?
- Analysis : Investigate dynamic effects like hindered rotation of the CF₃ group or intermolecular hydrogen bonding. Use variable-temperature NMR to observe coalescence of split peaks. Compare with crystallographic data (XRD) to confirm conformational rigidity .
Q. What strategies optimize catalytic coupling reactions (e.g., Suzuki-Miyaura) involving the bromo substituent?
- Experimental Design : Activate the C–Br bond using Pd(PPh₃)₄ or XPhos Pd G3. Optimize solvent (toluene/DMF) and base (Cs₂CO₃) to prevent dehalogenation. Monitor reaction progress via LC-MS. Note: The electron-withdrawing CF₃ group may reduce reactivity, requiring higher catalyst loading (5 mol%) .
Q. How does the compound’s stability vary under different pH conditions, and how can degradation pathways be modeled?
- Methodology : Conduct accelerated stability studies (pH 1–13, 40°C). Analyze degradation products via HRMS and propose pathways (e.g., decarboxylation at low pH or nucleophilic displacement of Cl⁻ at high pH). Use kinetic modeling (Arrhenius equation) to predict shelf life .
Key Notes
- Synthesis Challenges : The trifluoromethyl group complicates carboxylation; alternative routes (e.g., directed ortho-metalation) may improve yields .
- Analytical Pitfalls : Overlap of Br and Cl isotopic patterns in mass spectrometry requires high-resolution instruments (Q-TOF) for unambiguous identification .
- Research Applications : Potential use as a ligand in metalloenzyme inhibition studies or as a building block for fluorinated drug candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
